molecular formula C10H15NO B12918043 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole CAS No. 921588-52-5

5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole

Cat. No.: B12918043
CAS No.: 921588-52-5
M. Wt: 165.23 g/mol
InChI Key: FOBAGQXJHROFRY-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethyl)-3-methylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a cyclopentylmethyl group attached to the isoxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylmethyl)-3-methylisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between cyclopentylmethyl ketone and hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 5-(cyclopentylmethyl)-3-methylisoxazole may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the isoxazole ring into a more saturated structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Saturated isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Cyclopentylmethyl)-3-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(cyclopentylmethyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopentylmethyl group may enhance the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl methyl ether: An ether solvent with similar hydrophobic properties.

    3-Methylisoxazole: A simpler isoxazole derivative without the cyclopentylmethyl group.

    Cyclopentylamine: A cyclopentyl derivative with an amine functional group.

Uniqueness

5-(Cyclopentylmethyl)-3-methylisoxazole is unique due to the presence of both the cyclopentylmethyl group and the isoxazole ring. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and potential biological activity. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

CAS No.

921588-52-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-(cyclopentylmethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-8-6-10(12-11-8)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3

InChI Key

FOBAGQXJHROFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC2CCCC2

Origin of Product

United States

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